Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate
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Overview
Description
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is an organic compound that belongs to the class of propenoates This compound is characterized by the presence of an ethyl ester group, a 4-methylphenylamino group, and a 2-pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate typically involves the reaction of ethyl acetoacetate with 4-methylphenyl isocyanate and 2-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate can be compared with other similar compounds, such as:
- Ethyl (E)-2-(((4-chlorophenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate
- Ethyl (E)-2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique properties of this compound arise from the presence of the 4-methylphenyl group, which can influence its reactivity and interactions.
Properties
IUPAC Name |
ethyl (E)-2-[(4-methylphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-18(23)15(12-20-16-6-4-5-11-19-16)17(22)21-14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGTCSYTCISII-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172753-05-8 |
Source
|
Record name | 2-Propenoic acid, 2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172753058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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